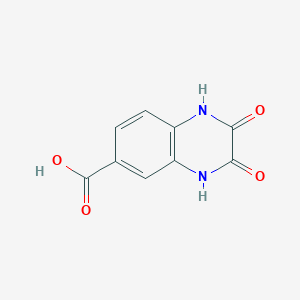

2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Description

The exact mass of the compound 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211121. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-7-8(13)11-6-3-4(9(14)15)1-2-5(6)10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJDUUUPLPMKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161603 | |

| Record name | 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14121-55-2 | |

| Record name | 1,2,3,4-Tetrahydro-2,3-dioxo-6-quinoxalinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14121-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14121-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDRO-2,3-DIOXOQUINOXALINE-6-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UAG2SL9CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support researchers in the successful preparation of this target molecule.

Core Synthetic Strategies

The principal and most direct method for the synthesis of this compound is the cyclocondensation reaction between an ortho-phenylenediamine derivative and a C2 synthon, typically an oxalic acid derivative. The key starting materials for this synthesis are 3,4-diaminobenzoic acid, which provides the benzene ring with the desired carboxylic acid functionality at the 6-position, and diethyl oxalate, which serves as the source of the two carbonyl carbons in the pyrazine ring.

Alternative approaches, such as microwave-assisted synthesis and hydrothermal methods, have been explored for the synthesis of related quinoxaline derivatives and may offer advantages in terms of reaction time and environmental impact.[1]

Synthetic Pathway

The primary synthetic route involves a one-step cyclocondensation reaction. The two amino groups of 3,4-diaminobenzoic acid react with the two ester groups of diethyl oxalate to form the six-membered heterocyclic ring of the quinoxaline-2,3-dione core.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Classical Cyclocondensation

This protocol outlines the synthesis via a classical reflux method.

Materials:

-

3,4-Diaminobenzoic acid

-

Diethyl oxalate

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzoic acid (1 equivalent) in a suitable volume of absolute ethanol.

-

Reagent Addition: To the stirred solution, add diethyl oxalate (1.1 equivalents) dropwise at room temperature.

-

Acid Catalyst (Optional): A catalytic amount of concentrated hydrochloric acid can be added to promote the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The product is expected to precipitate out of the solution. If no precipitate forms, the reaction mixture can be concentrated under reduced pressure.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| 3,4-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | Solid |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | Liquid |

| This compound hydrate | C₉H₈N₂O₅ | 224.17 | Solid[4][5] |

Note: The final product is often isolated as a hydrate.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis and purification.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the amide C=O stretches of the quinoxaline-dione ring.

-

Melting Point Analysis: To assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Safety Precautions

-

Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Diethyl oxalate is harmful if swallowed.[4]

-

Concentrated acids are corrosive and should be handled with care.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the reaction conditions for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound hydrate - Amerigo Scientific [amerigoscientific.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Quinoxaline-2,3-dione Derivatives

The quinoxaline-2,3-dione scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antagonism at ionotropic glutamate receptors and potential as anticancer and antimicrobial agents. A thorough understanding of their physicochemical properties is paramount for the rational design and development of novel therapeutics. This guide provides a detailed overview of these core properties, outlines key experimental protocols for their synthesis and characterization, and explores their biological context through signaling pathway diagrams.

Core Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of quinoxaline-2,3-dione derivatives are intrinsically linked to their physicochemical properties. Key parameters such as solubility, lipophilicity (logP), acidity (pKa), and melting point dictate how these compounds are absorbed, distributed, metabolized, and excreted (ADME).

Solubility

Aqueous solubility is a critical factor for drug development, impacting bioavailability and formulation. The parent quinoxaline-2,3-dione is generally characterized as being slightly soluble or insoluble in water but soluble in basic solvents and some polar organic solvents. The solubility can be significantly modulated by introducing various substituents.

For instance, experimental studies have shown that 7-imidazolyl-6-iodo analogues bearing a sulfamoylbenzamide moiety at the N1 position exhibit molar solubility in TRISS buffer (pH 9) more than three times higher than that of NBQX, a known AMPA/kainate antagonist. This highlights the potential for strategic chemical modification to enhance this crucial property.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a molecule's ability to cross biological membranes. For quinoxaline derivatives, this property is crucial for accessing targets within the central nervous system (CNS). The logP values for a series of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, determined by RP-HPLC, were found to be in the positive range of 1.5 to 4.5. As expected, the introduction of a methyl group leads to a slight increase in the logP value, while the addition of one or two chloro groups can increase the value by approximately 0.5 or 1.0 unit, respectively.

Table 1: Comparative Physicochemical Data for Selected Quinoxaline-2,3-dione Derivatives

| Compound/Derivative | Melting Point (°C) | logP | Solubility |

| Quinoxaline-2,3(1H,4H)-dione | >300 | Not specified | Slightly soluble in water; soluble in basic solvents |

| 6-Nitro-1,4-dihydro-quinoxaline-2,3-dione | Not specified | Not specified | Lower yield in synthesis suggests potential solubility differences |

| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | Not specified | Not specified | Not specified |

| 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione | Not specified | Not specified | Not specified |

| Quinoxaline-2-carboxamide 1,4-di-N-oxides (series) | Not specified | 1.5 - 4.5 | Stable in neutral solutions (pH 7.4) |

Acidity (pKa)

Melting Point

The melting point of a compound provides insight into its purity and the stability of its crystal lattice. The parent 1,4-dihydroquinoxaline-2,3-dione has a very high melting point, typically reported as above 300°C, reflecting a stable, planar structure with strong intermolecular interactions.[5] The melting points of derivatives can vary significantly based on the nature and position of substituents.

Experimental Protocols

Reproducibility is the cornerstone of scientific research. This section provides detailed methodologies for the synthesis and characterization of the quinoxaline-2,3-dione core structure.

Synthesis Protocol: Solvent-Free Grinding Method

This environmentally benign method offers high efficiency and simplicity for synthesizing the 1,4-dihydro-quinoxaline-2,3-dione core.[6]

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Oxalic acid dihydrate (1 mmol, 0.126 g)

-

Mortar and pestle

-

Water or Water/Ethanol (1:1) mixture for recrystallization

Procedure:

-

Place the o-phenylenediamine and oxalic acid dihydrate into a mortar.

-

Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.

-

Continue grinding until the solid mixture transforms into a melt. This typically takes 5-10 minutes for the unsubstituted reactants.[6]

-

Allow the melt to solidify.

-

Recrystallize the crude product from water or a water/ethanol (1:1) mixture to yield pure 1,4-dihydro-quinoxaline-2,3-dione.[6]

Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of synthesized compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the molecular structure.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Analysis: For the unsubstituted 1,4-dihydro-quinoxaline-2,3-dione in DMSO-d₆, a characteristic broad singlet for the two N-H protons is expected around δ 11.7-11.9 ppm.[5] The aromatic protons typically appear as a multiplet between δ 7.0-7.2 ppm.

-

¹³C NMR Analysis: For the unsubstituted core, the carbonyl carbons (C2 and C3) resonate around δ 155.7 ppm in DMSO-d₆. The aromatic carbons appear between δ 115 and 127 ppm.

2. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and confirm the molecular formula.

-

Instrumentation: Electrospray Ionization (ESI) or other suitable mass spectrometer.

-

Analysis: The mass spectrum for the parent 1,4-dihydro-quinoxaline-2,3-dione should show a molecular ion peak [M]⁺ at m/z 162.[6]

3. X-ray Crystallography

-

Purpose: To determine the precise three-dimensional arrangement of atoms in a single crystal, confirming stereochemistry and molecular conformation.

-

Procedure:

-

Grow single crystals of the compound, suitable for X-ray diffraction (this is often the most challenging step).

-

Mount a crystal on the diffractometer.

-

Expose the crystal to an X-ray beam and collect the resulting diffraction patterns.

-

Process the diffraction data to calculate an electron density map.

-

Refine the map to obtain the final molecular structure, including bond lengths and angles. The molecular structure of several quinoxaline derivatives has been confirmed using this technique.

-

Logical Workflows and Signaling Pathways

Visualizing complex processes is key to understanding the role of quinoxaline-2,3-dione derivatives in drug discovery and development. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key biological signaling pathway.

Experimental Workflow

The development of novel quinoxaline-2,3-dione derivatives follows a logical progression from chemical synthesis to biological evaluation.

Signaling Pathway: AMPA/Kainate Receptor Antagonism

Many quinoxaline-2,3-dione derivatives function as competitive antagonists at ionotropic glutamate receptors, such as AMPA and kainate receptors. By blocking these receptors, they inhibit excitatory neurotransmission, a mechanism relevant for treating conditions like epilepsy and neurodegenerative disorders.

References

An In-depth Technical Guide to the ¹H and ¹³C-NMR Characterization of Tetrahydroquinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy characterization of tetrahydroquinoxaline compounds. It includes detailed experimental protocols, tabulated spectral data, and visualizations of key workflows relevant to the analysis and synthesis of this important heterocyclic scaffold.

Introduction to Tetrahydroquinoxalines

Tetrahydroquinoxalines are a class of heterocyclic compounds that feature a dihydropyrazine ring fused to a benzene ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active molecules. Accurate structural elucidation is paramount in the synthesis and development of novel therapeutic agents based on the tetrahydroquinoxaline core. ¹H and ¹³C-NMR spectroscopy are powerful analytical techniques for the unambiguous characterization of these compounds.

¹H and ¹³C-NMR Spectral Data

The following tables summarize typical ¹H and ¹³C-NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for the unsubstituted 1,2,3,4-tetrahydroquinoxaline scaffold and representative substituted derivatives. These values are illustrative and can vary depending on the solvent, concentration, and specific substitution pattern.

¹H-NMR Data

| Compound | H-2 | H-3 | H-5/H-8 | H-6/H-7 | NH (1,4) | J (Hz) |

| 1,2,3,4-Tetrahydroquinoxaline | ~3.3-3.5 (m) | ~3.3-3.5 (m) | ~6.6-6.8 (m) | ~6.5-6.7 (m) | ~3.7 (br s) | J₅,₆ ≈ 7-8, J₆,₇ ≈ 7-8 |

| 2-Methyl-1,2,3,4-tetrahydroquinoxaline | ~3.0-3.2 (m) | ~3.4-3.6 (m) | ~6.6-6.8 (m) | ~6.5-6.7 (m) | ~3.6 (br s) | ³J(H₂,H₃) ≈ 5-7, ³J(H₂,CH₃) ≈ 6-7 |

| 6-Nitro-1,2,3,4-tetrahydroquinoxaline | ~3.4-3.6 (m) | ~3.4-3.6 (m) | ~7.3-7.5 (m) | ~6.6-6.8 (d) | ~4.2 (br s) | J₅,₆ ≈ 8-9 |

| N-Phenyl-1,2,3,4-tetrahydroquinoxaline | ~3.5-3.7 (m) | ~3.5-3.7 (m) | ~6.8-7.2 (m) | ~6.6-6.9 (m) | - | Aromatic protons on N-phenyl group typically appear between 6.8-7.3 ppm. |

¹³C-NMR Data

| Compound | C-2 | C-3 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |

| 1,2,3,4-Tetrahydroquinoxaline | ~42-44 | ~42-44 | ~135-137 | ~115-117 | ~118-120 | ~118-120 | ~115-117 | ~135-137 |

| 2-Methyl-1,2,3,4-tetrahydroquinoxaline | ~48-50 | ~42-44 | ~135-137 | ~115-117 | ~118-120 | ~118-120 | ~115-117 | ~135-137 |

| 6-Nitro-1,2,3,4-tetrahydroquinoxaline | ~41-43 | ~41-43 | ~140-142 | ~112-114 | ~145-147 | ~112-114 | ~115-117 | ~138-140 |

| N-Phenyl-1,2,3,4-tetrahydroquinoxaline | ~45-47 | ~45-47 | ~138-140 | ~116-118 | ~119-121 | ~119-121 | ~116-118 | ~138-140 |

Experimental Protocols

NMR Sample Preparation

A standardized protocol for preparing samples for ¹H and ¹³C-NMR analysis is crucial for obtaining high-quality, reproducible spectra.

-

Sample Weighing: Accurately weigh 5-25 mg of the tetrahydroquinoxaline compound for ¹H-NMR and 20-100 mg for ¹³C-NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Vortexing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C-NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H-NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).

-

Acquire the free induction decay (FID).

-

-

¹³C-NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a sufficient number of scans for adequate signal-to-noise ratio (e.g., 128-1024 or more, depending on the sample concentration).

-

Set a suitable relaxation delay (e.g., 2 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H-NMR spectrum.

-

Visualizations

General Synthesis of Tetrahydroquinoxalines

The following diagram illustrates a common synthetic route to the tetrahydroquinoxaline core structure.

The Biological Versatility of Quinoxaline Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline carboxylic acids, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent chemical properties of the quinoxaline scaffold, coupled with the versatility of the carboxylic acid group, allow for a wide range of structural modifications, leading to compounds with potent antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of quinoxaline carboxylic acids, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Core Biological Activities and Quantitative Data

The biological efficacy of quinoxaline carboxylic acid derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for enzymatic and cellular assays, and the minimum inhibitory concentration (MIC) for antimicrobial assessments. The following tables summarize key quantitative data from various studies, highlighting the potential of these compounds in different therapeutic areas.

Anticancer Activity

Quinoxaline carboxylic acid derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms often involve the inhibition of key enzymes in cell signaling pathways, such as tyrosine kinases and cyclooxygenase-2 (COX-2), or the induction of apoptosis.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoxaline derivative 11 | MCF-7 (Breast) | 0.81 | [1][2] |

| HepG2 (Liver) | 1.25 | [1][2] | |

| HCT-116 (Colon) | 2.91 | [1][2] | |

| Quinoxaline derivative 13 | MCF-7 (Breast) | 1.12 | [1][2] |

| HepG2 (Liver) | 0.94 | [1][2] | |

| HCT-116 (Colon) | 1.58 | [1][2] | |

| Quinoxaline derivative 4a | MCF-7 (Breast) | 3.21 | [1][2] |

| HepG2 (Liver) | 4.11 | [1][2] | |

| HCT-116 (Colon) | 3.87 | [1][2] | |

| Quinoxaline derivative 5 | MCF-7 (Breast) | 4.54 | [1][2] |

| HepG2 (Liver) | 3.98 | [1][2] | |

| HCT-116 (Colon) | 4.21 | [1][2] | |

| Quinoxaline-bisarylurea 2 | HCT116 (Colon) | 10.27 | [3] |

| Compound XVa | HCT116 (Colon) | 4.4 | [3] |

| MCF-7 (Breast) | 5.3 | [3] | |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [3] |

| MCF-7 (Breast) | 9 | [3] |

Antimicrobial Activity

The antimicrobial properties of quinoxaline carboxylic acids and their derivatives are notable, with several compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoxaline 1,4-dioxide 4 | M. smegmatis | 1.25 | [4] |

| M. tuberculosis | 4 | [4] | |

| Quinoxaline derivative 2d | Escherichia coli | 8 | [5] |

| Quinoxaline derivative 3c | Escherichia coli | 8 | [5] |

| Pentacyclic compound 10 | Candida albicans | 16 | [5] |

| Aspergillus flavus | 16 | [5] | |

| Quinoxaline derivative 5m-5p | S. aureus | 4-16 | [6] |

| B. subtilis | 8-32 | [6] | |

| MRSA | 8-32 | [6] | |

| E. coli | 4-32 | [6] |

Anti-inflammatory Activity

Certain quinoxaline carboxylic acid derivatives act as potent anti-inflammatory agents, primarily through the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Quinoxaline derivative 13 | COX-2 | 0.46 | 66.11 | [2][7] |

| Quinoxaline derivative 11 | COX-2 | 0.62 | 61.23 | [2][7] |

| Quinoxaline derivative 5 | COX-2 | 0.83 | 48.58 | [2][7] |

| Quinoxaline derivative 4a | COX-2 | 1.17 | 24.61 | [2][7] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoxaline carboxylic acids stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

A primary anticancer mechanism for many quinoxaline derivatives is the inhibition of protein kinases, which are critical for cell signaling and proliferation. For instance, some derivatives potently inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2]

Furthermore, some derivatives induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

References

- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

Initial Screening of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives, a promising class of compounds with significant therapeutic potential. This document outlines detailed synthetic protocols, presents key biological activity data, and visualizes the underlying mechanisms of action and experimental workflows.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives typically involves a multi-step process. A general synthetic route begins with the reaction of o-phenylenediamine with oxalic acid to form the quinoxaline-2,3-dione scaffold.[1] This core can then be further modified.

A common strategy involves the cyclization of diamines with diethyl oxalate to produce the dioxo-tetrahydroquinoxaline intermediate.[2] Subsequent reactions, such as N-substitution, can be carried out to generate a library of derivatives.[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the target compounds.

Figure 1: Generalized synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives[3]

This protocol is adapted from the work of Qi et al. (2018).

Step 1: Synthesis of intermediate diamines

-

Raw materials and a benzylamine are reacted, followed by reduction with hydrogen and Pd/C to produce the diamine intermediate.[2]

Step 2: Cyclization to form the quinoxaline-2,3-dione core

-

The diamine intermediate is cyclized with diethyl oxalate to yield the core structure.[2]

Step 3: N-substitution

-

The core structure is then reacted with a suitable electrophile to introduce substituents at the nitrogen positions.

Purification:

-

The crude product is purified by column chromatography on silica gel.

Biological Activity and Data

Derivatives of this compound have demonstrated potent biological activities, primarily as antiproliferative agents through the inhibition of tubulin polymerization.[3]

Antiproliferative Activity

The antiproliferative effects of these compounds have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Antiproliferative Activity of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic Acid Derivatives [3]

| Compound | HeLa IC50 (μM) | SMMC-7721 IC50 (μM) | K562 IC50 (μM) |

| 13d | 0.126 | 0.071 | 0.164 |

Table 2: Antiproliferative Activity of Other Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

| Compound 12 | (Not specified) | 0.19 - 0.51 | [4] |

| Compound 12 | MCF-7 | 3.82 ± 0.2 | [5] |

| Compound 12 | MDA-MB-231 | 2.26 ± 0.1 | [5] |

| 11a | SK-N-SH | 2.49 ± 1.33 | [6] |

| 11a | IMR-32 | 3.96 ± 2.03 | [6] |

| 11b | SK-N-SH | 5.3 ± 2.12 | [6] |

| 11b | IMR-32 | 7.12 ± 1.59 | [6] |

Inhibition of Tubulin Polymerization

A key mechanism of action for the anticancer activity of these derivatives is the inhibition of tubulin polymerization.[3]

Table 3: Tubulin Polymerization Inhibitory Activity [3]

| Compound | Tubulin Polymerization IC50 (μM) |

| 13d | 3.97 |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the antiproliferative effects of these quinoxaline derivatives is the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[3][4]

Tubulin Polymerization Inhibition Pathway

The following diagram illustrates the proposed signaling pathway for tubulin polymerization inhibition and induction of apoptosis.

Figure 2: Proposed signaling pathway for quinoxaline derivatives as tubulin polymerization inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate screening of these compounds.

General Biological Screening Workflow

The diagram below outlines a typical workflow for the initial biological screening of synthesized quinoxaline derivatives.

Figure 3: General workflow for the biological screening of quinoxaline derivatives.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, SMMC-7721, K562)[3]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Synthesized quinoxaline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Replace the old medium with 100 µL of the medium containing various concentrations of the test compounds. Include vehicle (DMSO) and positive controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values from the dose-response curves.

Tubulin Polymerization Assay[3]

This assay measures the effect of the compounds on the in vitro polymerization of tubulin.

Procedure:

-

Tubulin is incubated with the test compounds in a polymerization buffer.

-

The polymerization is initiated by raising the temperature to 37°C.

-

The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

-

The IC50 value for the inhibition of tubulin polymerization is determined by comparing the extent of polymerization in the presence of different concentrations of the compound to a control.

Cell Cycle Analysis by Flow Cytometry[3]

This method is used to determine the effect of the compounds on the cell cycle distribution.

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Treat the cells with RNase A and stain with propidium iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The derivatives discussed have shown significant potential as antiproliferative agents, primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure and formula of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid hydrate, a heterocyclic compound belonging to the quinoxalinedione class. This class of molecules is of significant interest in medicinal chemistry and pharmacology due to their activity as antagonists of ionotropic glutamate receptors. This guide covers the molecule's core properties, synthesis, analytical methods, and its established role in neuropharmacology.

Molecular Structure and Properties

This compound hydrate is a derivative of quinoxaline. The core structure consists of a benzene ring fused to a pyrazine ring, with two ketone groups at the 2 and 3 positions of the pyrazine ring. A carboxylic acid group is substituted at the 6-position of the benzene ring. The 'hydrate' designation indicates the presence of one or more water molecules associated with the core molecule in its solid state.

Quantitative Data Summary

The key physicochemical properties of this compound hydrate are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂O₅ | [1][2] |

| Molecular Weight | 224.17 g/mol | [1][2] |

| IUPAC Name | This compound;hydrate | |

| Physical Form | Solid | |

| SMILES String | O=C1C(NC2=CC(C(O)=O)=CC=C2N1)=O.[H]O[H] | [1] |

| InChI Key | SNNRHFUJGUGCQF-UHFFFAOYSA-N | |

| CAS Number | 14121-55-2 (anhydrous) | [3] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of this compound. The following sections outline established methodologies.

Synthesis Protocol: Cyclocondensation Reaction

The synthesis of the quinoxaline-2,3-dione scaffold is typically achieved through the cyclocondensation of an o-phenylenediamine derivative with oxalic acid.[4] For the target molecule, the starting material is 3,4-diaminobenzoic acid.

Materials:

-

3,4-diaminobenzoic acid

-

Oxalic acid dihydrate

-

Hydrochloric acid (e.g., 2M or 4M)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzoic acid in aqueous hydrochloric acid.

-

Add an equimolar amount of oxalic acid dihydrate to the solution.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, then cool further in an ice bath to facilitate precipitation.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove unreacted starting materials and acid.

-

Further purify the product by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

-

Dry the final product under vacuum to yield this compound hydrate as a solid.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and identity of this compound can be assessed using reverse-phase HPLC.[3]

Method Parameters:

-

Column: C18 reverse-phase column (e.g., Newcrom R1).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water.

-

Acid Modifier: Phosphoric acid is typically used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted.[3]

-

Detection: UV detector, wavelength set based on the chromophore of the quinoxaline ring (typically in the 254-320 nm range).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[3]

Biological Activity and Mechanism of Action

Quinoxalinediones are well-documented as competitive antagonists of non-NMDA ionotropic glutamate receptors, specifically the AMPA and kainate receptors.[1] They have also been shown to act as antagonists at the strychnine-insensitive glycine binding site, which is a co-agonist site on the NMDA receptor.[5][6]

The excitatory neurotransmitter glutamate mediates the majority of fast synaptic transmission in the central nervous system. Its receptors (NMDA, AMPA, and kainate) are ligand-gated ion channels. Overstimulation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders.

The mechanism of action for quinoxalinediones involves binding to the glutamate or glycine recognition sites on these receptors, which prevents the binding of the endogenous agonists (glutamate and glycine). This inhibition blocks the opening of the ion channel, thereby reducing the influx of cations (like Na⁺ and Ca²⁺) and preventing neuronal depolarization. This antagonistic action makes these compounds valuable tools for studying glutamatergic neurotransmission and as potential therapeutic agents for conditions characterized by excessive glutamate activity.

Conclusion

This compound hydrate is a member of a pharmacologically significant class of compounds. Its synthesis is straightforward, based on established heterocyclic chemistry. The primary value of this and related quinoxalinediones lies in their ability to antagonize glutamate receptors, providing a powerful tool for neurobiology research and a structural scaffold for the development of drugs targeting neurological and psychiatric disorders. This guide provides the foundational technical information required for researchers to synthesize, analyze, and further investigate this promising molecule.

References

- 1. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrate - Amerigo Scientific [amerigoscientific.com]

- 3. 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | SIELC Technologies [sielc.com]

- 4. academicjournals.org [academicjournals.org]

- 5. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid (CAS 14121-55-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document collates available data on its chemical properties, synthesis, analytical methods, and biological significance, with a particular focus on its emerging role as a scaffold for novel therapeutic agents.

Chemical and Physical Properties

1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid is a solid organic compound. Its core structure is a quinoxaline ring system, which is a common motif in biologically active molecules.

| Property | Value | Reference |

| CAS Number | 14121-55-2 | [1] |

| Molecular Formula | C₉H₆N₂O₄ | [2] |

| Molecular Weight | 206.16 g/mol | [2] |

| IUPAC Name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | [3] |

| Synonyms | 2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid, 6-Quinoxalinecarboxylic acid, 1,2,3,4-tetrahydro-2,3-dioxo- | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | Room temperature, sealed in dry conditions | [2] |

Synthesis and Purification

A potential synthetic pathway is the hydrothermal synthesis from 3,4-diaminobenzoic acid and a suitable dicarbonyl compound.[4] Another approach involves the cyclization of a substituted diamine precursor. The synthesis of a closely related sulfonohydrazide derivative initiates with the reaction of o-phenylenediamine and oxalic acid to form the quinoxaline-2,3-dione core, which is then further functionalized.[5]

Proposed Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid

This proposed protocol is adapted from the synthesis of related quinoxaline-2,3-diones.

Materials:

-

3,4-Diaminobenzoic acid

-

Oxalic acid dihydrate

-

Hydrochloric acid (4 M)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in 4 M hydrochloric acid.

-

Add an equimolar amount of oxalic acid dihydrate to the solution.

-

Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the crude product with cold deionized water and then with a small amount of cold ethanol to remove impurities.

-

The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified product under vacuum to yield 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid as a solid.

Diagram: Proposed Synthesis Workflow

References

- 1. 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | SIELC Technologies [sielc.com]

- 2. 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | 14121-55-2 [sigmaaldrich.com]

- 3. This compound | CAS 14121-55-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Discovery and Structure-Activity Relationship (SAR) of Quinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The versatility of the quinoxaline core allows for extensive structural modifications, making it a fertile ground for the discovery and development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and structure-activity relationship (SAR) studies of quinoxaline derivatives, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

I. Synthesis of Quinoxaline Derivatives

The most common and foundational method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction can be performed under various conditions, including refluxing in ethanol or acetic acid, and can be catalyzed by different agents to improve yields and reaction times.

General Experimental Protocol: Synthesis of 2,3-Disubstituted Quinoxalines

A versatile method for the synthesis of 2,3-disubstituted quinoxalines involves the reaction of an appropriate o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

-

Substituted o-phenylenediamine (1.0 eq)

-

1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenylquinoxaline) (1.1 eq)

-

Ethanol or Acetic Acid

-

Catalyst (optional, e.g., a few drops of HCl)

Procedure:

-

Dissolve the substituted o-phenylenediamine in ethanol or acetic acid in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound to the solution.

-

If using a catalyst, add it to the reaction mixture.

-

Reflux the mixture for a period ranging from a few hours to 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the collected solid with cold ethanol or water to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted quinoxaline.

Below is a general workflow for the synthesis of quinoxaline derivatives.

Caption: A generalized workflow for the synthesis of quinoxaline derivatives.

II. Anticancer Activity and SAR Studies

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, often acting as inhibitors of protein kinases involved in cancer cell proliferation and survival.[1][2]

Data Presentation: Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the in vitro anticancer activity (IC50 in µM) of selected quinoxaline derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.

| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| VIIIc | H | Cl | CONH-phenyl | HCT116 | 2.5 | Doxorubicin | Not Specified |

| MCF-7 | 9.0 | Doxorubicin | Not Specified | ||||

| VIIIa | H | H | CONH-phenyl | HepG2 | 9.8 | Doxorubicin | Not Specified |

| VIIIe | H | OCH3 | CONH-phenyl | HCT116 | 8.4 | Doxorubicin | Not Specified |

| XVa | Cl | H | CONH-phenyl | HCT116 | 4.4 | Doxorubicin | Not Specified |

| MCF-7 | 5.3 | Doxorubicin | Not Specified | ||||

| Benzo[g]quinoxaline 3 | - | - | - | MCF-7 | 2.89 | Doxorubicin | 2.01 |

| Benzo[g]quinoxaline 9 | - | - | - | MCF-7 | 8.84 | Doxorubicin | 2.01 |

Data compiled from multiple sources.[5][6][7][8]

Key Signaling Pathways in Quinoxaline Anticancer Activity

Many quinoxaline derivatives exert their anticancer effects by targeting key signaling pathways crucial for tumor growth and survival, such as the PI3K/AKT/mTOR and EGFR pathways.

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and division.

Caption: Simplified EGFR signaling pathway showing inhibition by quinoxaline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Quinoxaline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the quinoxaline derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

III. Antimicrobial Activity and SAR Studies

Quinoxaline derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[9][10]

Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of selected quinoxaline derivatives. A lower MIC value indicates greater potency.

| Compound ID | Organism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 2d | Escherichia coli | 8 | Ciprofloxacin | Not Specified |

| Bacillus subtilis | 16 | Ciprofloxacin | Not Specified | |

| 3c | Escherichia coli | 8 | Ciprofloxacin | Not Specified |

| Bacillus subtilis | 16 | Ciprofloxacin | Not Specified | |

| 10 | Candida albicans | 16 | Mycostatin | Not Specified |

| Aspergillus flavus | 16 | Mycostatin | Not Specified | |

| 5m | Staphylococcus aureus | 4-16 | Not Specified | Not Specified |

| MRSA | 8-32 | Not Specified | Not Specified | |

| 5p | Staphylococcus aureus | 4-16 | Not Specified | Not Specified |

| Escherichia coli | 4-32 | Not Specified | Not Specified |

Data compiled from multiple sources.[9][11]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Quinoxaline derivatives (dissolved in DMSO)

-

96-well microplates

-

Standardized microbial inoculum

Procedure:

-

Prepare a serial two-fold dilution of the quinoxaline derivatives in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Include a positive control (microorganism in broth without drug) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Anti-inflammatory and Antiviral Activities

The therapeutic potential of quinoxaline derivatives extends to anti-inflammatory and antiviral applications.

Data Presentation: Anti-inflammatory (COX Inhibition) and Antiviral Activity

The following tables summarize the in vitro anti-inflammatory (IC50 in µM) and antiviral (EC50 or IC50 in µM) activities of selected quinoxaline derivatives.

Anti-inflammatory Activity (COX Inhibition)

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 11 | 37.96 | 0.62 | 61.23 |

| 13 | 30.41 | 0.46 | 66.11 |

| 4a | Not Specified | 1.17 | Not Specified |

| 5 | Not Specified | 0.83 | Not Specified |

Data compiled from a study by Ghorab et al.[12][13]

Antiviral Activity

| Compound ID | Virus | Activity (µM) |

| 1a | HCMV | <0.05 (IC50) |

| 20 | HCMV | <0.05 (IC50) |

| Pyridoquinoxaline 37-b | RSV | 12-18 (EC50) |

| Pyridoquinoxaline 37-c | RSV | 12-18 (EC50) |

Data compiled from multiple sources.[14][15][16]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Quinoxaline derivatives

-

Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the product, prostaglandin G2)

-

96-well plate

Procedure:

-

In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate for a specific time at an optimal temperature (e.g., 37°C).

-

Stop the reaction and add the detection reagent.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Below is a generalized workflow for an in vitro enzyme inhibition assay.

References

- 1. citedrive.com [citedrive.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Retrosynthetic Analysis of Sulfonyl-Containing Quinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis of sulfonyl-containing quinoxaline compounds. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a sulfonyl or sulfonamide moiety can further enhance the therapeutic potential of the quinoxaline scaffold.[6][7] This document details common synthetic strategies, key experimental protocols, and quantitative data to aid researchers in the design and synthesis of novel sulfonyl-containing quinoxaline derivatives.

Core Retrosynthetic Strategies

The retrosynthetic analysis of sulfonyl-containing quinoxalines reveals several key disconnection points, leading to a few primary synthetic approaches. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

A general retrosynthetic overview can be visualized as follows:

Caption: General retrosynthetic disconnections for sulfonyl-containing quinoxalines.

The two primary retrosynthetic approaches are:

-

Late-Stage Sulfonylation: Disconnection of the C-S bond on a pre-formed quinoxaline ring. This is a common and versatile approach.

-

Convergent Synthesis: Formation of the quinoxaline ring from precursors that already contain the sulfonyl moiety.

Late-Stage Sulfonylation of Quinoxaline Scaffolds

This strategy involves the synthesis of a quinoxaline core followed by the introduction of a sulfonyl group. A frequent method is the chlorosulfonylation of an activated quinoxaline, followed by reaction with a nucleophile (e.g., an amine to form a sulfonamide).

A representative workflow for this approach is as follows:

Caption: Workflow for the late-stage sulfonylation of quinoxalines.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline-7-sulfonyl chloride

This protocol is adapted from a general procedure for the chlorosulfonylation of quinoxalines.[8]

-

Synthesis of 2,3-Diphenylquinoxaline: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add benzil (1.0 mmol). Add a catalytic amount of glacial acetic acid (2 drops) and reflux the mixture for 2-4 hours.[2] Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid by filtration and wash with cold ethanol.[2]

-

Chlorosulfonylation: Treat 2,3-diphenylquinoxaline (0.01 mol) with chlorosulfonic acid under ice-cold conditions with constant stirring.[8] Allow the reaction to slowly come to room temperature. Pour the reaction mixture into ice water to precipitate the sulfonyl chloride. Filter the solid product and wash with cold water.

Convergent Synthesis via Condensation

This approach involves the classical condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, where one of the starting materials is pre-functionalized with a sulfonyl group.[2][9][10]

A retrosynthetic diagram for this convergent approach is shown below:

Caption: Retrosynthesis of a sulfonyl-quinoxaline via a convergent strategy.

Experimental Protocol: General Synthesis of Quinoxalines from o-Phenylenediamines and 1,2-Dicarbonyls

This is a general and widely used method for quinoxaline synthesis.[2][9][10]

-

Dissolve the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in a suitable solvent such as ethanol or glycerol/water.[2][9]

-

Add a catalytic amount of acid (e.g., acetic acid) if necessary.[2]

-

Heat the reaction mixture, for example, at 90°C for 4-6 minutes in a glycerol/water system, or reflux in ethanol for 2-4 hours.[2][9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, an aqueous workup followed by extraction with an organic solvent may be necessary.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of sulfonyl-containing quinoxaline derivatives.

Table 1: Yields for the Synthesis of Quinoxaline Sulfonamides via Late-Stage Sulfonylation

| Quinoxaline Core | Amine | Yield (%) | Reference |

| 2-(4-methoxyphenyl)quinoxaline | Various aromatic amines | Good to Excellent | [6] |

| 2,3-diphenylquinoxaline | Aliphatic and aromatic amines | 59-85 | [6] |

| Quinoxaline-2,3(1H,4H)-dione | Various sulfonamides | Not specified | [6] |

| 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile | Substituted sulfonyl chlorides | 13-15 | [6] |

Table 2: Yields for the Synthesis of Quinoxalines via Condensation

| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |

| Various | Various | nitrilotris(methylenephosphonic acid) | 80-97 | [11] |

| Various | Various | Ionic liquid functionalized cellulose/water | 78-99 | [11] |

| o-phenylenediamine | benzil | bentonite K-10/ethanol | 95 | [9][10] |

| diamine | dicarbonyl | glycerol/water, 90°C | 85-91 | [9] |

Biological Activity and Signaling Pathways

Sulfonyl-containing quinoxaline derivatives have shown a wide range of biological activities. For instance, some have been investigated as antibacterial agents, antitumor agents, and inhibitors of enzymes like carbonic anhydrase.[6][12] The development of these compounds often involves screening against specific biological targets.

Below is a generalized workflow for the development of bioactive quinoxaline compounds.

Caption: General workflow for the development of bioactive quinoxaline derivatives.

While specific signaling pathway diagrams are highly dependent on the particular biological target of a given compound, many quinoxaline derivatives function as kinase inhibitors.[2] A simplified representation of a generic kinase signaling pathway that can be targeted by such inhibitors is provided below.

References

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Quinoxaline-Based Compounds: A Technical Guide to Therapeutic Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] The structural versatility of the quinoxaline nucleus allows for extensive functionalization, leading to a vast library of derivatives with a wide spectrum of biological activities.[5][6] These compounds have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][5][6] This technical guide provides an in-depth overview of the key therapeutic targets of quinoxaline-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms to aid in ongoing drug discovery and development efforts.

Primary Therapeutic Target Classes

Quinoxaline derivatives exert their therapeutic effects by modulating a diverse range of biological targets. The primary classes include protein kinases, DNA and associated enzymes, and targets implicated in microbial and neurological diseases.

Protein Kinase Inhibition in Oncology

A major focus of quinoxaline research has been the development of protein kinase inhibitors for cancer therapy.[1][3][7] Kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival; their aberrant activity is a hallmark of many cancers.[1][7] The planar, heteroaromatic structure of the quinoxaline core is well-suited to interact with the ATP-binding site of various kinases, leading to potent and often selective inhibition.[1]

-

Receptor Tyrosine Kinases (RTKs): Quinoxaline derivatives have been developed to target RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[3][8][9] Inhibition of these receptors can block downstream signaling pathways responsible for tumor angiogenesis and proliferation.

-

Non-Receptor Tyrosine Kinases: Targets in this class include kinases like LYN, BTK, and CSK, which are involved in hematological malignancies.[10]

-

Apoptosis Signal-regulating Kinase 1 (ASK1): Potent quinoxaline-based inhibitors of ASK1 have been developed, showing potential for treating conditions like non-alcoholic fatty liver disease.[11]

| Compound ID | Target Kinase | IC50 Value | Cell Line / Assay | Reference |

| Compound 26e | ASK1 | 30.17 nM | In vitro kinase assay | [11] |

| GS-4997 | ASK1 | 147 nM | In vitro kinase assay | [11] |

| Compound 4m | (Antiproliferative) | 9.32 µM | A549 Lung Cancer Cells | [12] |

| Compound 4e | (Antiproliferative) | 11.03 µM | MCF-7 Breast Cancer Cells | [13] |

| Compound 5a | (Antiproliferative) | 10.78 µM | MCF-7 Breast Cancer Cells | [13] |

| AGL2043 | FLT3, PDGFRα, KIT | Not specified | In vitro kinase assays | [9] |

The diagram below illustrates the general mechanism of a quinoxaline-based compound inhibiting a Receptor Tyrosine Kinase (RTK), thereby blocking downstream pro-survival and proliferative signaling.

Caption: Quinoxaline inhibitor blocking RTK activation and downstream pathways.

This protocol outlines a common method for determining the IC50 value of a quinoxaline compound against a target kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the quinoxaline test compound in 100% DMSO.

-

Serially dilute the compound stock to create a range of concentrations for testing.

-

Prepare assay buffers, recombinant kinase enzyme, substrate peptide, and ATP solutions according to the manufacturer's specifications (e.g., Promega ADP-Glo™ Kinase Assay).

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the kinase enzyme, the substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).[8] Include positive (no inhibitor) and negative (no enzyme) controls.

-

-

Signal Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into a luminescent signal.

-

Incubate the plate at room temperature to allow the signal to stabilize.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[8]

-

DNA Intercalation and Topoisomerase II Inhibition

Another significant anticancer mechanism for quinoxaline derivatives involves direct interaction with DNA. The planar aromatic structure of these compounds allows them to insert, or intercalate, between the base pairs of the DNA double helix.[14][15][16][17] This action can disrupt DNA replication and transcription, ultimately leading to apoptosis.[16]

Furthermore, some quinoxaline derivatives act as dual-function agents by also inhibiting Topoisomerase II, an enzyme crucial for resolving DNA tangles during replication.[14][17] By stabilizing the DNA-Topoisomerase II complex, these compounds lead to irreversible double-strand breaks and cell death.[14]

| Compound ID | Target/Activity | IC50 Value | Cell Line / Assay | Reference |

| Compound 13 | DNA Binding Affinity | 25.1 µM | DNA binding assay | [14] |

| Compound 13 | Topoisomerase II Inhibition | 6.4 µM | Topo II inhibition assay | [14] |

| Compound 7e | DNA Intercalation | 29.06 µM | DNA binding assay | [17] |

| Compound 7e | Topoisomerase II Inhibition | 0.890 µM | Topo II inhibition assay | [17] |

| Doxorubicin | DNA Binding Affinity | 28.1 µM | DNA binding assay | [14] |

| Doxorubicin | Topoisomerase II Inhibition | 3.8 µM | Topo II inhibition assay | [14] |

This diagram illustrates how a quinoxaline compound can exert its cytotoxic effects through a dual mechanism targeting DNA.

Caption: Dual mechanism of quinoxaline targeting DNA and Topoisomerase II.

This protocol is used to assess the anti-proliferative activity of quinoxaline compounds against cancer cell lines.[17]

-

Cell Seeding:

-